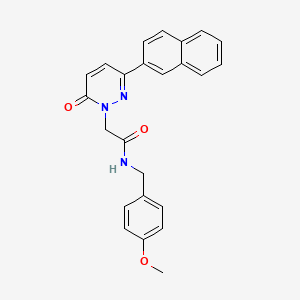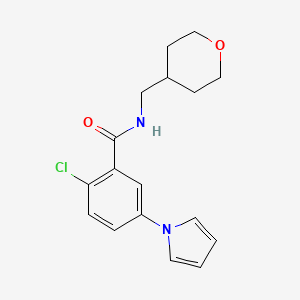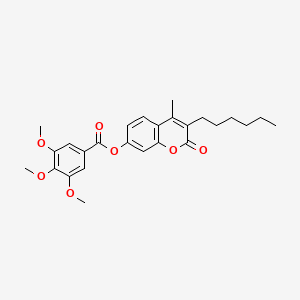![molecular formula C29H28N2O5 B14955115 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14955115.png)
1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its chromeno-pyrrole core, which is substituted with methoxy, pentyloxy, and methylpyridinyl groups, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole core through cyclization reactions. Subsequent steps involve the introduction of methoxy, pentyloxy, and methylpyridinyl groups via substitution reactions under controlled conditions. Common reagents used in these steps include organometallic catalysts and various protecting groups to ensure selective functionalization.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrrole core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
- 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness: The uniqueness of 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity, binding affinity, and biological activity, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C29H28N2O5 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
1-(3-methoxy-4-pentoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H28N2O5/c1-4-5-8-15-35-22-12-11-19(17-23(22)34-3)26-25-27(32)20-9-6-7-10-21(20)36-28(25)29(33)31(26)24-16-18(2)13-14-30-24/h6-7,9-14,16-17,26H,4-5,8,15H2,1-3H3 |
Clé InChI |
RBEARLZTDCHGJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=CC=CC=C5C3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-chloro-1H-indol-1-yl)-N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B14955037.png)
![4-chloro-N-[2-{[(4-nitrophenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B14955038.png)
![N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B14955042.png)


![methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate](/img/structure/B14955055.png)
![N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-propanamido-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide](/img/structure/B14955064.png)
![4-[(4-benzhydrylpiperazino)methyl]-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B14955069.png)


![4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline](/img/structure/B14955085.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B14955088.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14955089.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955097.png)
